Lipophilicity: Dimethyl vs. Monomethyl Analogs
The addition of a second methyl group at the 4-position significantly increases lipophilicity versus monomethyl analogs. 3-Chloro-5-methylbenzo[d]isoxazole (C8H6ClNO, MW 167.59) has a reported experimental logP of 2.79 [1]. The target compound 3-chloro-4,6-dimethylbenzo[d]isoxazole (C9H8ClNO, MW 181.62) is projected to have a logP of approximately 3.2–3.4 based on the incremental contribution of the additional methyl group (+0.5 logP unit per methyl on an aromatic system) [2]. This difference has implications for membrane permeability and solubility in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Projected logP ~3.2–3.4 (computed) |
| Comparator Or Baseline | 3-Chloro-5-methylbenzo[d]isoxazole: logP = 2.79 (experimental) |
| Quantified Difference | Δ logP ≈ +0.4 to +0.6 units |
| Conditions | Estimated via incremental methyl group contribution method |
Why This Matters
Higher logP directly influences passive membrane permeability and can be a critical parameter when selecting building blocks for CNS-penetrant or intracellular-targeting drug candidates.
- [1] Chemsrc. 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7): LogP = 2.78960. Accessed 2026. View Source
- [2] ChemExper. 3-Chloro-4,6-dimethylbenzo[d]isoxazole: Predicted LogP data. Accessed 2026. View Source
